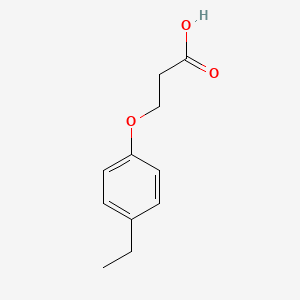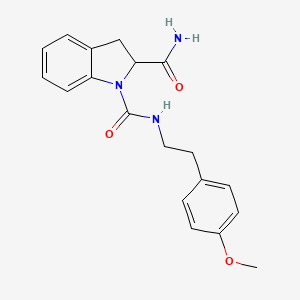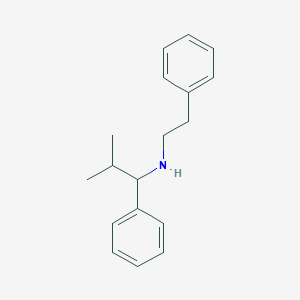![molecular formula C20H23F2N3O4S B2755641 2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide CAS No. 1797701-04-2](/img/structure/B2755641.png)
2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23F2N3O4S and its molecular weight is 439.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Co-Crystal Formation
- A study by Karmakar et al. (2009) explored the structural aspects of co-crystals and salts involving quinoline derivatives with amide bonds, emphasizing the significance of molecular structure in the formation of co-crystals with aromatic diols. This research provides insights into the structural characteristics and interactions of compounds similar to the target molecule, illustrating the importance of molecular architecture in chemical reactions and potential pharmaceutical applications Karmakar, A., Kalita, D., & Baruah, J. (2009). Journal of Molecular Structure.
Imaging Probe Development
- Prabhakaran et al. (2006) synthesized and evaluated a derivative, specifically aimed at imaging 5-HT2A receptors through positron emission tomography (PET). Although this derivative did not exhibit tracer retention for imaging 5-HT2A receptors, the methodology underscores the potential for developing imaging probes based on structural modifications of the target compound, which could be crucial for medical diagnostics and research Prabhakaran, J. et al. (2006). Journal of Labelled Compounds and Radiopharmaceuticals.
Antitumor Activity
- Huang, Z., Lin, Z., & Huang, J. (2001) aimed to design and synthesize sulfonamide derivatives, including compounds structurally related to our target molecule, to obtain potent antitumor agents with low toxicity. This study highlights the therapeutic potential of sulfonamide derivatives in cancer treatment, suggesting areas for further investigation into the antitumor applications of the target compound Huang, Z., Lin, Z., & Huang, J. (2001). European journal of medicinal chemistry.
Antimicrobial and Enzyme Inhibitory Activities
- Virk et al. (2018) explored the synthesis of derivatives featuring the piperidinyl moiety for their potential inhibitory effects against various enzymes, demonstrating the chemical versatility of such compounds and their relevance in developing therapeutic agents. This research underscores the importance of structural derivatization in enhancing biological activity and provides a foundation for investigating similar activities in the target compound Virk, N. et al. (2018). Pakistan journal of pharmaceutical sciences.
Propiedades
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S/c1-29-16-9-11-25(12-10-16)15-7-5-14(6-8-15)24-19(26)13-23-30(27,28)20-17(21)3-2-4-18(20)22/h2-8,16,23H,9-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKUIFGRPZIHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2755561.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2755564.png)
![N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2755565.png)

![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)

![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
![3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2755580.png)
